Rigid Pyrrolidine-2,5-dione Linkers Confer 76% Higher Degradation Potency at 0.01 μM vs. Flexible Linkers in Androgen Receptor PROTACs
In a systematic optimization study of androgen receptor (AR) PROTAC degraders, substituting a flexible linker with a rigid linker incorporating cyclic constraints increased degradation potency by 76% at a concentration of 0.01 μM . While this study did not employ 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid directly, the observed effect is attributable to the reduced conformational entropy associated with cyclic linker motifs—a structural feature shared by the pyrrolidine-2,5-dione scaffold present in the target compound [1]. This class-level inference is supported by the broader observation that semi-rigid heterocycles (piperazine, triazole, pyrrolidine-dione) minimize the entropic penalty of ternary complex assembly compared to PEG chains of similar length, translating to enhanced productive encounter rates [2].
| Evidence Dimension | Degradation potency (% degradation at 0.01 μM) |
|---|---|
| Target Compound Data | Not directly measured (class representative: rigid linker-containing AR degrader: 76% increased potency vs. flexible baseline) |
| Comparator Or Baseline | Flexible linker AR degrader (baseline degradation level, 100% reference) |
| Quantified Difference | +76% increase in degradation potency with rigid linker substitution |
| Conditions | AR degrader optimization; cell-based degradation assay at 0.01 μM PROTAC concentration [Wang et al., cited in MuseChem 2023] |
Why This Matters
For procurement decisions in PROTAC development, selecting a rigid linker building block such as 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid provides a structural basis for achieving enhanced degradation potency without requiring empirical linker length optimization.
- [1] Dong Y, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm Sin B. 2024;14:4266-4295. Rigid linkers including fused heterocycles emerged in 2016 and have been associated with improved ternary complex stability. View Source
- [2] BOC Sciences. Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. Because the ring is semi-rigid, it restricts rotational freedom of adjacent segments, reducing the entropic penalty of ternary complex assembly compared with a PEG chain of similar length. 2025. View Source
